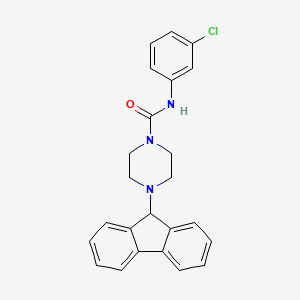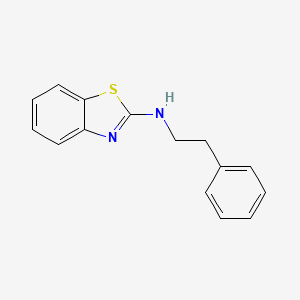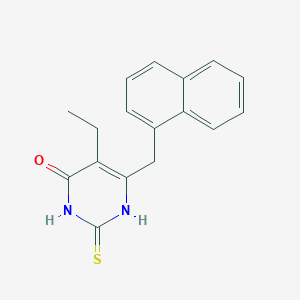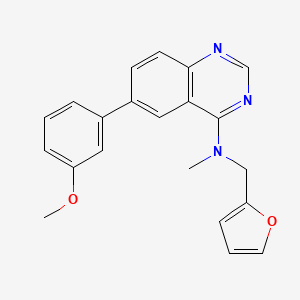
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)-1-piperazinecarboxamide is a member of fluorenes.
Wissenschaftliche Forschungsanwendungen
1. Dopamine D3 Receptor Studies
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide, a compound similar to the one you're interested in, was studied for its potential in cocaine abuse treatment, focusing on dopamine D3 receptors in rhesus monkeys (Martelle et al., 2007).
- Another study evaluated similar compounds for their pharmacokinetics and brain uptake, providing insights into their potential therapeutic use for psychostimulant abuse (Mason et al., 2010).
2. Antimicrobial Research
- Piperazine derivatives, including those structurally similar to the compound , showed promising antimicrobial properties. A study found that certain derivatives displayed significant growth inhibition against specific bacterial strains (Patil et al., 2021).
3. Anticancer Activity
- Research on 1,2,4-triazine derivatives bearing piperazine amide moiety revealed potential anticancer activities against breast cancer cells, indicating the scope of such compounds in cancer treatment (Yurttaş et al., 2014).
4. Molecular Docking Studies
- The molecular interaction of related antagonists with cannabinoid receptors was explored, providing valuable insights for drug design and understanding receptor interactions (Shim et al., 2002).
5. Miscellaneous Applications
- Studies on the synthesis and characterization of polyamides containing fluorene and related compounds underline the potential of these compounds in material science (Tundidor‐Camba et al., 2011).
- Exploration of scaffold hybridization strategies in the discovery of dopamine D3 receptor-selective ligands suggests the utility of these compounds in treating central nervous system disorders (Bonifazi et al., 2021).
Eigenschaften
Produktname |
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)-1-piperazinecarboxamide |
|---|---|
Molekularformel |
C24H22ClN3O |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H22ClN3O/c25-17-6-5-7-18(16-17)26-24(29)28-14-12-27(13-15-28)23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,16,23H,12-15H2,(H,26,29) |
InChI-Schlüssel |
WQVCTQFONPCJLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)
![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)

![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)

![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)

![2-Furancarboxylic acid [4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1227417.png)